molecular formula C13H17FN2O3S B4971844 2-fluoro-N-methyl-5-piperidin-1-ylsulfonylbenzamide

2-fluoro-N-methyl-5-piperidin-1-ylsulfonylbenzamide

Cat. No.: B4971844
M. Wt: 300.35 g/mol
InChI Key: JMNGQBZVQLDLAW-UHFFFAOYSA-N
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Description

2-fluoro-N-methyl-5-piperidin-1-ylsulfonylbenzamide is a synthetic organic compound that features a piperidine ring, a sulfonyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methyl-5-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-methyl-5-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-fluoro-N-methyl-5-piperidin-1-ylsulfonylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-5-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfonyl group play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-N-methyl-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-15-13(17)11-9-10(5-6-12(11)14)20(18,19)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNGQBZVQLDLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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